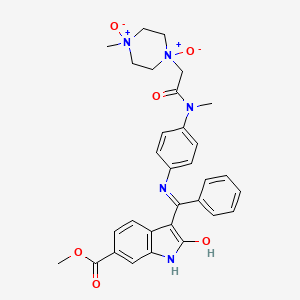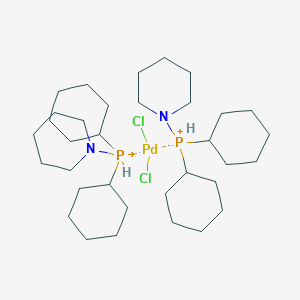
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.168 g/mol. This compound is known for its role as a palladium catalyst in various organic reactions, particularly in Suzuki-Miyaura and Negishi coupling reactions . These reactions are crucial in the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium typically involves the reaction of palladium chloride with dicyclohexyl(piperidin-1-yl)phosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Substituting agents: Such as triphenylphosphine or various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine can yield triphenylphosphine palladium complexes, while oxidation reactions can produce palladium(IV) species.
科学的研究の応用
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions and C-H activation.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceutical intermediates.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium involves the coordination of the palladium center with various ligands, facilitating the formation and cleavage of chemical bonds. The compound acts as a catalyst by providing a reactive palladium species that can undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial in the catalytic cycle of cross-coupling reactions, leading to the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
Dichlorobis(dicyclohexylphosphino)palladium(II): Similar in structure but lacks the piperidin-1-yl group.
Dichlorobis(triphenylphosphine)palladium(II): Contains triphenylphosphine ligands instead of dicyclohexyl(piperidin-1-yl)phosphane.
Uniqueness
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium is unique due to the presence of the piperidin-1-yl group, which can influence the electronic and steric properties of the compound. This can lead to different reactivity and selectivity in catalytic reactions compared to similar compounds .
特性
IUPAC Name |
dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H32NP.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-17H,1-15H2;2*1H;/q;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAATSPGVXMFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)N3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66Cl2N2P2Pd+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
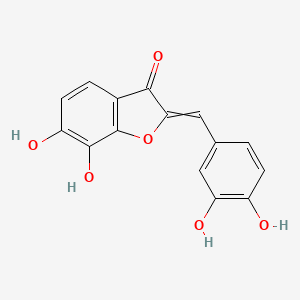
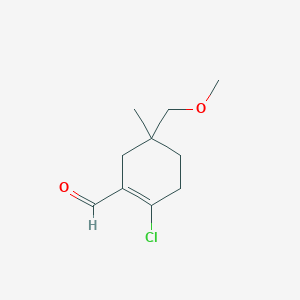
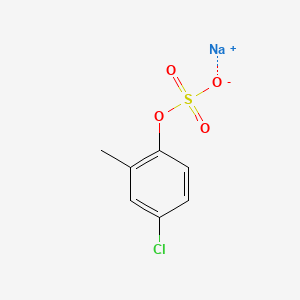
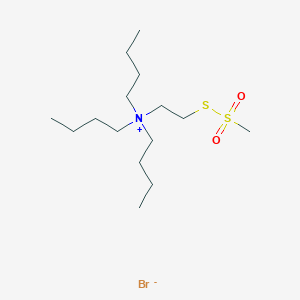
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)
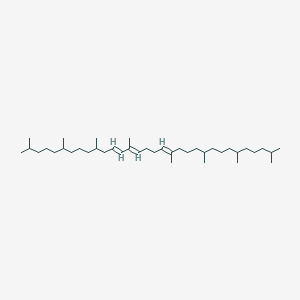
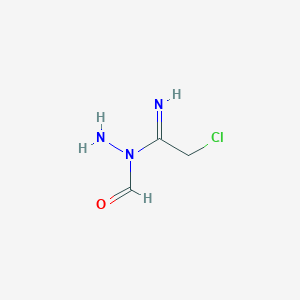
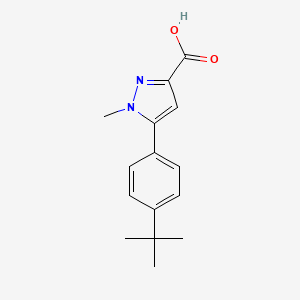

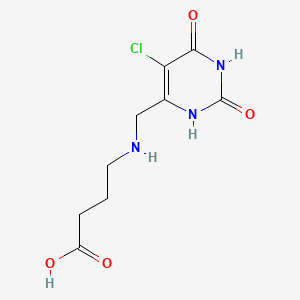
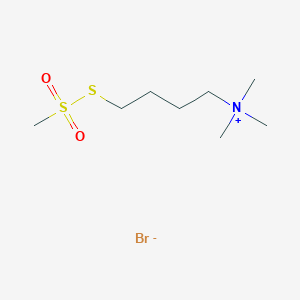
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
